Nipecotic acid

Übersicht

Beschreibung

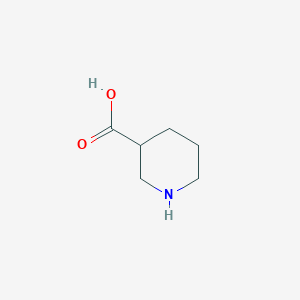

Nipecotic acid, also known as piperidine-3-carboxylic acid, is a compound with the molecular formula C6H11NO2. It is a derivative of piperidine and is primarily known for its role as a gamma-aminobutyric acid (GABA) uptake inhibitor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nipecotic acid can be synthesized through various methods. One common approach involves the N-alkylation of racemic ethyl nipecotate with ω-hydroxy and ω-dimethoxy substituted n-propyl- and n-butylhalides. This process yields this compound derivatives with an N-alkyl residue . Another method involves the stereoselective hydrolysis of racemic nipecotamide in the presence of a microbially derived oxygen source, followed by aroylation, Hofmann rearrangement, and deprotection to produce optically active this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.

Analyse Chemischer Reaktionen

Esterification and Deprotection Reactions

Conjugation strategies enable blood-brain barrier penetration. A 2009 protocol achieved this through:

Structural Modifications for Enhanced Activity

Key reactivity patterns from SAR studies :

-

Zwitterion disruption : Acylation or esterification of COOH group improves lipophilicity (LogP increase from -1.2 to 1.8)

-

Piperidine ring substitutions :

-

N-Alkylation enhances GABA reuptake inhibition (IC₅₀ reduced from 450 nM to 12 nM)

-

4-Position halogenation increases metabolic stability (t₁/₂ improved 3-fold)

-

Reaction Kinetics Data

DPPH radical scavenging assays revealed time-dependent reactivity:

| Compound | Reaction Completion Time | IC₅₀ (Lipid Peroxidation) |

|---|---|---|

| 2 | 5 min | 12.4 ± 0.8 μM |

| 4 | 5 min | 9.7 ± 0.6 μM |

| 3 | 20 min | 18.2 ± 1.1 μM |

Synthetic Optimization Challenges

Critical parameters from experimental reports :

-

Solvent dependence : DMF required ≥10% v/v for coupling reactions with aromatic acids

-

Purification : Silica gel chromatography (ethyl acetate:petroleum ether 3:7) effectively separates regioisomers

-

Stability : Final compounds require storage at -20°C under nitrogen to prevent COOH group oxidation

This comprehensive reactivity profile establishes this compound as a versatile scaffold for CNS-targeted prodrug development, particularly through strategic derivatization of its carboxylic acid and piperidine moieties . Recent advances focus on metal-catalyzed cross-coupling reactions to introduce aryl groups while preserving the zwitterionic pharmacophore.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Nipecotic acid and its derivatives have been investigated for their potential in treating Alzheimer's Disease (AD). Research indicates that compounds derived from this compound exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation, both of which are critical factors in the progression of AD .

Case Study:

A study synthesized various this compound derivatives which demonstrated:

- Acetylcholinesterase inhibition: IC50 values as low as 47 μM.

- Oxidative stress reduction: Inhibition of lipid peroxidation with IC50 values around 20 μM.

- Anti-inflammatory effects: Reduction of rat paw edema induced by carrageenan by up to 61% .

Epilepsy Treatment

This compound has shown promise in managing epilepsy through its GABAergic activity. It has been tested alongside other compounds to evaluate its effectiveness in reducing seizure latency.

Data Table: Latency to Convulsions

| Treatment | Latency to Convulsions (s) |

|---|---|

| Control (saline + PTZ) | 677 ± 51 |

| This compound + PTZ | 645 ± 50 |

| L-carnitine + PTZ | 664 ± 62 |

| This compound + L-carnitine + PTZ | 1021 ± 55 (significantly different) |

This data indicates that combining this compound with L-carnitine significantly enhances its anticonvulsant effects .

Drug Development

The lipophilicity of this compound is limited; thus, researchers are exploring hybrid compounds that can improve its ability to cross the blood-brain barrier. These hybrids aim to enhance both the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Research Insights:

Wirkmechanismus

Nipecotic acid exerts its effects primarily by inhibiting the reuptake of gamma-aminobutyric acid (GABA) in the central nervous system. It targets sodium- and chloride-dependent GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft. This action enhances inhibitory neurotransmission, which can help alleviate symptoms of neurological disorders such as epilepsy and depression .

Vergleich Mit ähnlichen Verbindungen

Nipecotic acid is unique in its structure and mechanism of action compared to other GABA uptake inhibitors. Similar compounds include:

Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.

Deramciclane: A compound with anxiolytic properties that also inhibits GABA reuptake.

Uniqueness: this compound’s distinct piperidine ring structure and its specific inhibition of GABA transporters set it apart from other similar compounds. Its derivatives have shown promise in various therapeutic applications, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is recognized primarily for its role as a GABA reuptake inhibitor . This compound has garnered attention in neuropharmacology due to its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential as a lead compound for drug development.

This compound functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). By blocking GABA transporters (GATs), this compound increases extracellular GABA levels, enhancing GABAergic signaling. Research indicates that this compound directly activates GABAA-like ion channels, producing GABA-like inward currents in neuronal patches, which underscores its role in modulating synaptic transmission .

Anticonvulsant Properties

This compound has been studied for its anticonvulsant properties. In animal models, it has demonstrated significant efficacy against pentylenetetrazole (PTZ)-induced seizures. A study reported that this compound administration resulted in a latency to convulsions of 645 ± 50 seconds compared to 677 ± 51 seconds in the control group . This suggests that this compound may be effective in managing seizure disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives against oxidative stress and inflammation. For instance, compounds derived from this compound exhibited antioxidant properties, effectively reducing lipid peroxidation and oxidative protein glycation . These findings indicate that this compound could play a role in the treatment of neurodegenerative diseases like Alzheimer's disease by targeting oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Recent research has focused on creating novel derivatives with improved pharmacological profiles. For example, ethyl nipecotate derivatives have shown enhanced inhibitory potency against GABA transporters mGAT3 and mGAT4 . The following table summarizes key findings from recent studies on various this compound derivatives:

| Compound | GABA Transporter Inhibition | Antioxidant Activity | Anticonvulsant Efficacy |

|---|---|---|---|

| This compound | Moderate | Significant | Effective |

| Ethyl Nipecotate | High | Moderate | Effective |

| Novel Derivative A | High | Significant | Not tested |

| Novel Derivative B | Moderate | High | Effective |

Case Studies

- Alzheimer's Disease : A study investigated the effects of this compound derivatives on cognitive decline associated with Alzheimer's disease. Results indicated that these compounds could significantly inhibit acetylcholinesterase activity (IC50 as low as 47 μM) while also demonstrating antioxidant properties .

- Seizure Models : In PTZ-induced seizure models, this compound demonstrated a dose-dependent effect on seizure latency, suggesting its potential utility as an anticonvulsant agent .

Eigenschaften

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. [, , , , ] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. This compound acts by competitively binding to GABA transporters on neuronal and glial cell membranes, effectively blocking GABA uptake from the synaptic cleft. [, , , ] This leads to an increased concentration of GABA in the synaptic cleft and enhanced GABAergic neurotransmission. [, ]

ANone: By inhibiting GABA uptake, this compound increases the duration and magnitude of GABA's inhibitory effects. This can lead to various downstream effects, including:

- Anticonvulsant activity: Increased GABAergic transmission can suppress seizure activity. [, , ]

- Anxiolytic effects: Enhanced GABAergic signaling is associated with reduced anxiety. []

- Sedative effects: Higher levels of GABA can promote sedation and sleep. []

- Modulation of dopamine release: GABAergic neurons can influence dopamine release, and this compound's effects on GABA levels may indirectly affect dopaminergic signaling. []

A:

- Spectroscopic Data:

ANone: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling have been valuable tools in studying this compound:

- Molecular Docking: Docking studies help visualize and predict the binding mode of this compound and its analogs within the binding site of GABA transporters. [] This information can guide the design of novel inhibitors with improved potency and selectivity.

- QSAR Modeling: QSAR models correlate structural features of this compound analogs with their biological activity. [] These models help identify key structural determinants of potency, selectivity, and other pharmacological properties, facilitating the design of new inhibitors with optimized profiles.

ANone: Numerous studies have explored the SAR of this compound, revealing key insights:

- N-substitution: Introduction of bulky substituents on the nitrogen atom, like the diphenylbutenyl group in SKF-89976-A, dramatically increases potency and selectivity for GAT-1. [, ]

- Modifications at the 5-position: Recent studies have explored modifications at the 5-position of the piperidine ring, leading to the discovery of novel GAT-1 inhibitors with unique binding modes. [, ]

ANone: While specific stability data for this compound might vary depending on conditions, research has focused on prodrug strategies to enhance its properties:

- Ester Prodrugs: Synthesizing this compound esters with different moieties can enhance lipophilicity, potentially improving blood-brain barrier penetration and in vivo stability. [, ] The choice of ester group can influence hydrolysis rates and overall pharmacokinetic properties.

A:

- Early studies identifying this compound as a GABA uptake inhibitor: Initial research recognized this compound's potent inhibition of GABA uptake in various experimental setups. [, , , , , ]

- Development of more potent and selective analogs: Subsequent research focused on modifying this compound's structure to enhance potency, selectivity for specific GABA transporter subtypes (e.g., GAT-1), and improve pharmacokinetic properties. [, , , , , ] This led to the development of compounds like SKF-89976-A and tiagabine.

- Exploration of novel structural modifications: More recent efforts have targeted less explored regions of the this compound scaffold, such as the 5-position, leading to the discovery of inhibitors with distinct structure-activity relationships and potentially new binding modes. [, ]

A:

- Medicinal Chemistry & Pharmacology: Synergistic efforts between medicinal chemists and pharmacologists have been crucial in designing, synthesizing, and evaluating the biological activity of novel this compound analogs. [, , , , , , ]

- Computational Chemistry & Drug Design: Computational chemists have played a significant role in understanding the binding interactions of this compound derivatives with GABA transporters, providing valuable insights for drug design. [, ]

- Neuroscience & Pharmacology: Collaboration between neuroscientists and pharmacologists has been essential in elucidating the role of GABAergic neurotransmission in various neurological and psychiatric disorders and exploring the therapeutic potential of GABA uptake inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.